molecular formula C22H20ClN3O3 B299442 2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

Número de catálogo B299442
Peso molecular: 409.9 g/mol
Clave InChI: PIPRYGMJFXCPMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib. Sorafenib is a multi-kinase inhibitor that has been widely used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Mecanismo De Acción

Sorafenib exerts its anticancer effects by inhibiting the activity of multiple kinases involved in cancer cell proliferation, angiogenesis, and metastasis. It inhibits the activity of RAF kinase, which is involved in the MAPK signaling pathway that regulates cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Inhibition of angiogenesis can lead to tumor starvation and cell death.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, leading to tumor starvation and cell death. Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer properties. Sorafenib has been shown to have hepatotoxicity, which is a limitation for its clinical use.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sorafenib is a potent and selective inhibitor of multiple kinases involved in cancer cell proliferation, angiogenesis, and metastasis. It has been extensively studied in vitro and in vivo for its anticancer properties. However, Sorafenib has been shown to have hepatotoxicity, which is a limitation for its clinical use. In addition, Sorafenib has been shown to have off-target effects, which may affect the interpretation of experimental results.

Direcciones Futuras

Sorafenib has shown promising results in the treatment of various types of cancer. However, its clinical use is limited by its hepatotoxicity and off-target effects. Future research should focus on the development of more selective and less toxic kinase inhibitors. In addition, the combination of Sorafenib with other anticancer agents may enhance its anticancer properties and reduce its toxicity. Further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of Sorafenib and to identify biomarkers for patient selection and treatment monitoring.

Métodos De Síntesis

Sorafenib is synthesized through a multistep process involving the condensation of 4-chloro-3-nitrobenzoic acid with 2,3-dimethyl-2-butene-1-ol to form 4-chloro-3-nitrobenzyl alcohol. The alcohol is then reduced with hydrogen gas in the presence of a palladium catalyst to form 4-chloro-3-aminobenzyl alcohol. The resulting alcohol is then reacted with 5-methyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then coupled with 2-(3-chloro-2-methylphenylamino)-2-oxoethyl trifluoromethanesulfonate to form Sorafenib.

Aplicaciones Científicas De Investigación

Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of various kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has been approved by the FDA for the treatment of renal cell carcinoma and hepatocellular carcinoma. It has also been investigated in clinical trials for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma.

Propiedades

Nombre del producto

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

Fórmula molecular

C22H20ClN3O3

Peso molecular

409.9 g/mol

Nombre IUPAC

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C22H20ClN3O3/c1-14-10-11-20(24-12-14)26-22(28)16-6-3-4-9-19(16)29-13-21(27)25-18-8-5-7-17(23)15(18)2/h3-12H,13H2,1-2H3,(H,25,27)(H,24,26,28)

Clave InChI

PIPRYGMJFXCPMN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C

SMILES canónico

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.